2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazoles.
Preparation Methods
The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. .
Scientific Research Applications
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and enzyme inhibition properties.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives, such as:
- 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 1-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol Compared to these compounds, 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide exhibits unique properties, such as enhanced biological activity and stability under various conditions .
Properties
Molecular Formula |
C21H22N6O4S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C21H22N6O4S/c1-4-26-20(15-8-10-18(31-3)11-9-15)24-25-21(26)32-13-19(28)23-22-14(2)16-6-5-7-17(12-16)27(29)30/h5-12H,4,13H2,1-3H3,(H,23,28)/b22-14+ |
InChI Key |
DEIYOTYOVCEVKY-HYARGMPZSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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